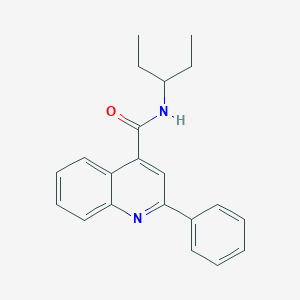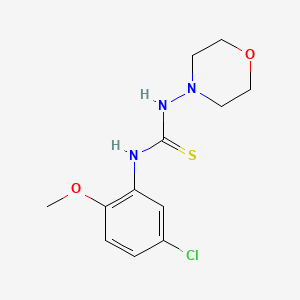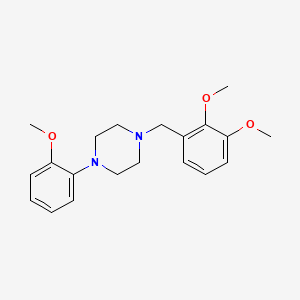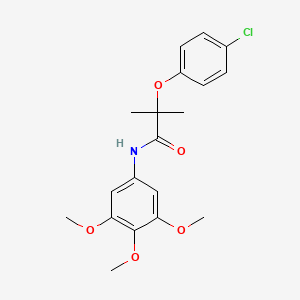
N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide, also known as EPCQ, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. EPCQ belongs to the class of quinolinecarboxamide compounds, which have been found to exhibit diverse biological activities.
Mécanisme D'action
The exact mechanism of action of N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide is not fully understood. However, studies have suggested that this compound exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This compound has also been found to inhibit the activation of the NF-κB signaling pathway, which plays a crucial role in inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound induces apoptosis and cell cycle arrest in cancer cells. This compound has also been found to inhibit the replication of HIV-1 and hepatitis C virus. Additionally, this compound exhibits antibacterial activity against various strains of bacteria. However, the exact biochemical and physiological effects of this compound on humans are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide in lab experiments is its diverse biological activities. This compound has been found to exhibit anticancer, antiviral, and antimicrobial activities, making it a potential drug candidate for various diseases. Additionally, this compound can be synthesized using various methods, making it easily accessible for research purposes. However, one of the limitations of using this compound in lab experiments is its potential toxicity. In vitro studies have shown that this compound exhibits cytotoxicity towards normal cells at high concentrations, indicating the need for further toxicity studies.
Orientations Futures
There are several future directions for the research of N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide. One direction is to investigate the exact mechanism of action of this compound. Understanding the mechanism of action will provide insights into the potential targets of this compound and aid in the development of more effective drugs. Another direction is to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo. This will provide information on the absorption, distribution, metabolism, and excretion of this compound in the body, as well as its efficacy and toxicity. Additionally, further studies are needed to investigate the potential applications of this compound in various diseases, such as cancer, viral infections, and bacterial infections.
Méthodes De Synthèse
N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide can be synthesized using various methods, including the reaction of 4-chloro-2-phenylquinoline with ethyl propylamine, followed by the reaction with sodium hydroxide and acetic anhydride. The product obtained is then purified using column chromatography. Another method involves the reaction of 2-phenyl-4-quinolinecarboxylic acid with ethyl propylamine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide, followed by the reaction with thionyl chloride. The product obtained is then reacted with ammonia to yield this compound.
Applications De Recherche Scientifique
N-(1-ethylpropyl)-2-phenyl-4-quinolinecarboxamide has been found to exhibit various biological activities, including anticancer, antiviral, and antimicrobial activities. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to inhibit the replication of HIV-1 and hepatitis C virus. Additionally, this compound exhibits antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Propriétés
IUPAC Name |
N-pentan-3-yl-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O/c1-3-16(4-2)22-21(24)18-14-20(15-10-6-5-7-11-15)23-19-13-9-8-12-17(18)19/h5-14,16H,3-4H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVBSLAWZAPEVPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(2,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5810378.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5810385.png)
![N-[(2-adamantylamino)carbonothioyl]benzamide](/img/structure/B5810388.png)

![5-methyl-6,7,8,9-tetrahydro-3H-pyrazolo[3,4-c]isoquinolin-1-amine](/img/structure/B5810430.png)
![methyl 2-{[3-(3-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5810442.png)

![3-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-methylpyridine](/img/structure/B5810452.png)

![N-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}cyclopentanecarboxamide](/img/structure/B5810472.png)


![2-{[4-(2-furylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5810485.png)
![6-(4-hydroxybenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5810488.png)